4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one
Overview
Description
4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinone derivatives. This compound is characterized by the presence of a chlorophenyl group, an iminomethyl group, a hydroxy group, and a phenyl group attached to an isoquinolinone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one typically involves a multi-step process. One common method includes the condensation of 4-chloroaniline with 3-hydroxy-2-phenylisoquinolin-1-one in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-pyrrolylcarbaldimine: Similar structure with a pyrrole ring instead of an isoquinolinone core.
(E)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol: Contains a methoxy group and a phenol ring instead of a hydroxy group and an isoquinolinone core.
Uniqueness
4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one is unique due to its specific combination of functional groups and its isoquinolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-15-10-12-16(13-11-15)24-14-20-18-8-4-5-9-19(18)21(26)25(22(20)27)17-6-2-1-3-7-17/h1-14,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJAQVWSQOSUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.